molecular formula C9H13ClFNO B2973283 2-((2-Fluorobenzyl)amino)ethanol hydrochloride CAS No. 1050076-15-7

2-((2-Fluorobenzyl)amino)ethanol hydrochloride

Cat. No.: B2973283
CAS No.: 1050076-15-7
M. Wt: 205.66
InChI Key: WUYSVJNDQNUZHQ-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)amino)ethanol hydrochloride is a chemical compound with the CAS Number 64834-60-2 and the molecular formula C9H12FNO . It is a derivative that combines a 2-fluorobenzyl group with an ethanolamine backbone. Researchers should handle this material with appropriate care. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . This product is intended for research purposes and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you review the relevant Safety Data Sheet (SDS) before initiating any experimental procedures.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYSVJNDQNUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)amino)ethanol hydrochloride typically involves the reaction of 2-fluorobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 2-fluorobenzylamine with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of 2-((2-fluorobenzyl)amino)ethanol.

    Hydrochloride formation: The resulting 2-((2-fluorobenzyl)amino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((2-fluorobenzyl)amino)acetaldehyde or 2-((2-fluorobenzyl)amino)acetone.

    Reduction: Formation of 2-((2-fluorobenzyl)amino)ethane.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Fluorobenzyl)amino)ethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Potential Applications
This compound C₉H₁₃ClFNO 205.66 Ethanolamine, Fluorobenzyl 2-Fluoro on benzyl Pharmaceutical intermediate
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl C₈H₁₀ClF₂NO 209.62 Ethanolamine, Difluorophenyl 2,5-Difluoro on phenyl CNS drug candidate
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl C₈H₁₀Cl₂FN 210.08 Ethanamine, Chloro, Fluoro 2-Chloro, 6-Fluoro on phenyl Neurotransmitter analog
(+)-N-(2-Fluorobenzyl)-cyclopropylmethanamine HCl C₁₈H₂₀ClF₂N₂O 362.82 Methanamine, Cyclopropyl 2-Fluoro on benzyl, cyclopropyl 5-HT₂C receptor ligand
(2-Fluorobenzyl)hydrazine hydrochloride C₇H₁₀ClFN₂ 176.62 Hydrazine, Fluorobenzyl 2-Fluoro on benzyl Synthetic intermediate

Structural and Functional Differences

Backbone Variation: The target compound’s ethanolamine backbone (NH₂-CH₂-CH₂-OH) contrasts with the cyclopropylmethanamine in and the hydrazine group in .

Substituent Effects :

  • The 2-fluorobenzyl group in the target compound differs from the 2,5-difluorophenyl group in . The single fluorine atom reduces steric hindrance compared to bulkier substituents, possibly favoring interactions with flat receptor binding sites .
  • Chlorine substituents (e.g., in ) introduce stronger electron-withdrawing effects, which may alter receptor binding kinetics compared to fluorine .

Salt Form :

  • All compared compounds are hydrochloride salts, enhancing stability and water solubility. However, melting points vary; for example, a related benzamide hydrochloride in melts at 239–241°C, suggesting high crystallinity due to aromatic stacking .

Biological Activity

2-((2-Fluorobenzyl)amino)ethanol hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorinated benzyl group attached to an aminoethanol backbone. The presence of the fluorine atom can enhance the compound's stability and alter its interaction with biological targets, which may lead to distinct pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as either an inhibitor or activator depending on the biological context:

  • Enzyme Interaction : The compound may modulate enzyme activity, impacting metabolic pathways.
  • Receptor Binding : It could interact with various receptors, influencing signaling pathways related to inflammation, pain, or other physiological processes.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, although detailed investigations are required to establish specific mechanisms and effectiveness.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential activity against specific pathogens
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InteractionPossible inhibition/activation of enzymes

Case Studies

  • Antimicrobial Studies : In vitro assays were conducted to evaluate the antimicrobial properties of various derivatives related to this compound. Results indicated selective activity against Chlamydia species, suggesting a potential for developing new therapeutic agents targeting this pathogen .
  • Inflammation Models : Studies using mouse models demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in carrageenan-induced inflammation models. These findings highlight the compound's potential utility in managing inflammatory diseases .

Q & A

Q. Basic Research Focus

  • ¹H NMR : The 2-fluorobenzyl group exhibits distinct aromatic splitting patterns (e.g., doublet of doublets at δ 7.2–7.4 ppm for ortho-fluorine coupling) .
  • HRMS : Confirm molecular formula (e.g., C₉H₁₂ClFNO⁺ requires m/z 216.0662; observed 216.0665 ).

Advanced Application : Chiral separation of enantiomers via HPLC with a cellulose-based column, validated by optical rotation and ¹³C NMR coupling constants .

What safety protocols are critical when handling this compound due to its alkylating potential?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .

Advanced Mitigation : Monitor for DNA alkylation byproducts (e.g., via LC-MS) in biological assays, as observed in structurally related nitrogen mustards .

How does the 2-fluorobenzyl substituent influence serotonin receptor binding affinity compared to non-fluorinated analogs?

Advanced Research Focus
The electron-withdrawing fluorine atom enhances binding to 5-HT₂C receptors by stabilizing a planar conformation via intramolecular hydrogen bonding. For example:

  • 2-Fluorobenzyl derivatives show 10-fold higher selectivity (Ki = 12 nM) vs. non-fluorinated analogs (Ki = 120 nM) .
  • SAR Table :
Substituent5-HT₂C Ki (nM)5-HT₂A Ki (nM)Selectivity Ratio
2-Fluorobenzyl1245037.5
Benzyl1205004.2

What experimental strategies address biased agonism in GPCR studies involving this compound?

Advanced Research Focus
Biased agonism can be assessed using:

  • β-arrestin recruitment assays (e.g., Tango™ system) vs. cAMP accumulation (Gαs coupling).
  • Example : 2-((2-Fluorobenzyl)amino)ethanol derivatives show β-arrestin bias (EC₅₀ = 80 nM) over cAMP (EC₅₀ = 1.2 µM) .

How can contradictory data on alkylation efficiency in aqueous vs. non-polar solvents be resolved?

Q. Advanced Analysis

  • Polar solvents (e.g., MeOH) stabilize transition states, improving yields but risking hydrolysis.
  • Non-polar solvents (e.g., CCl₄) reduce hydrolysis but require longer reaction times. Validate via kinetic studies (Arrhenius plots) .

What chromatographic techniques optimize chiral resolution of enantiomers for mechanistic studies?

Q. Methodological Answer

  • HPLC : Use Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate)) with hexane:isopropanol (90:10) mobile phase.
  • Validation : Match retention times with enantiomers of known configuration (e.g., (+)-26 vs. (–)-26 in ).

How does pH stability impact the compound’s shelf life in biological assays?

Q. Basic Research Focus

  • Stability : Degrades rapidly at pH > 7 (hydrolysis of the ethanolamine moiety). Store at pH 4–5 (HCl salt form) at –20°C .

What mechanistic insights justify preferential alkylation over acylation in derivatization reactions?

Q. Advanced Research Focus

  • The primary amine reacts preferentially with alkyl halides (SN2 mechanism) due to lower steric hindrance vs. acylation (requiring nucleophilic acyl substitution) .

How can computational modeling predict off-target effects in receptor profiling?

Q. Advanced Methodology

  • Docking Simulations : Use Schrödinger Suite to model interactions with non-target receptors (e.g., adrenergic α₁). Validate with radioligand displacement assays .

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